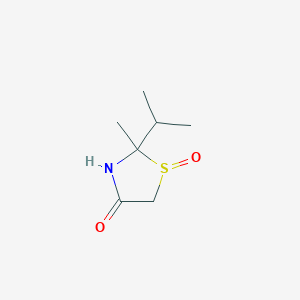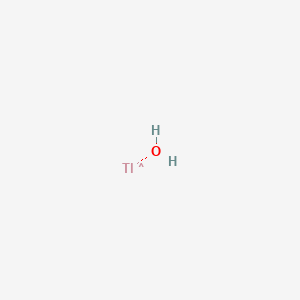
Thallium(ous)hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(ous) hydroxide, also known as thallium(I) hydroxide, is a chemical compound with the formula TlOH. It is a hydroxide of thallium in its +1 oxidation state. Thallium is a heavy metal that is highly toxic and has limited applications due to its toxicity. Thallium(ous) hydroxide is a colorless, water-soluble compound that is highly reactive and can form various thallium compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(ous) hydroxide can be synthesized through several methods:
- Thallium metal reacts with water to form thallium(ous) hydroxide and hydrogen gas:
Reaction with Water: 2Tl+2H2O→2TlOH+H2
Thallium(I) salts, such as thallium(I) chloride, can react with sodium hydroxide to form thallium(ous) hydroxide:Reaction with Alkali: TlCl+NaOH→TlOH+NaCl
Industrial Production Methods: Industrial production of thallium(ous) hydroxide typically involves the electrochemical oxidation of thallium in alkaline conditions. This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Thallium(ous) hydroxide can be oxidized to thallium(III) hydroxide in the presence of strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds using reducing agents.
Substitution: Thallium(ous) hydroxide can undergo substitution reactions with various halides to form thallium halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Halides: Hydrochloric acid, hydrobromic acid.
Major Products Formed:
Thallium(III) Hydroxide: Formed through oxidation.
Thallium Halides: Formed through substitution reactions with halides.
Scientific Research Applications
Thallium(ous) hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of thallium compounds.
Biology: Employed in studies related to the toxicological effects of thallium on biological systems.
Medicine: Historically used in medical imaging, particularly in cardiovascular scintigraphy, although its use has declined due to toxicity concerns.
Industry: Utilized in the production of special glasses and electronic components due to its unique properties.
Mechanism of Action
Thallium(ous) hydroxide exerts its effects primarily through its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-regulated processes in cells. This leads to disruption of cellular functions, including enzyme activity, membrane potential, and neurotransmission. The compound can also induce oxidative stress and damage cellular components, leading to toxicity.
Comparison with Similar Compounds
- Lithium Hydroxide (LiOH)
- Sodium Hydroxide (NaOH)
- Potassium Hydroxide (KOH)
- Rubidium Hydroxide (RbOH)
- Cesium Hydroxide (CsOH)
Comparison: Thallium(ous) hydroxide is unique among these hydroxides due to its high toxicity and the presence of thallium in the +1 oxidation state. Unlike the alkali metal hydroxides, thallium(ous) hydroxide is less commonly used and has more specialized applications. Its toxicity limits its use in many fields, whereas alkali metal hydroxides are widely used in various industrial and laboratory processes.
Properties
Molecular Formula |
H2OTl |
|---|---|
Molecular Weight |
222.399 g/mol |
InChI |
InChI=1S/H2O.Tl/h1H2; |
InChI Key |
DXUYMCILKIOMEO-UHFFFAOYSA-N |
Canonical SMILES |
O.[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


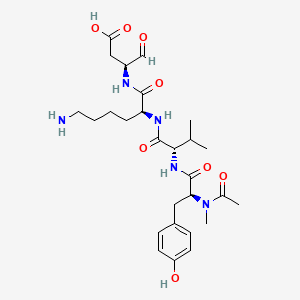
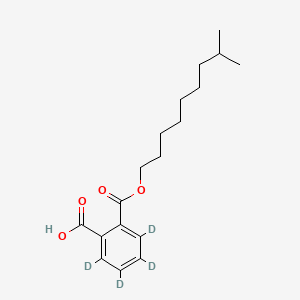

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
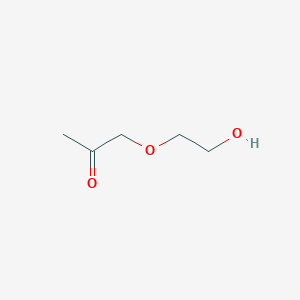
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)


![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
